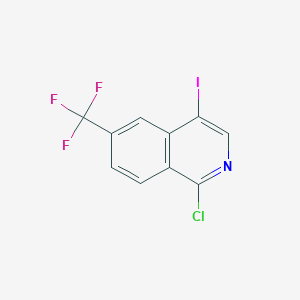
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline is a heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of chlorine, iodine, and trifluoromethyl groups attached to the isoquinoline ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors followed by halogenation reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products:
- Substituted isoquinolines with various functional groups depending on the nucleophile used.
- Coupled products with aryl or alkyl groups replacing the iodine atom .
Scientific Research Applications
1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
- 1-Chloro-4-iodo-6-(trifluoromethyl)quinoline
- 1-Chloro-4-iodo-6-(trifluoromethyl)benzene
- 1-Chloro-4-iodo-6-(trifluoromethyl)pyridine
Comparison: Compared to other similar compounds, 1-Chloro-4-iodo-6-(trifluoromethyl)isoquinoline exhibits unique properties due to the isoquinoline ring system. This structure provides additional sites for functionalization and potential biological activity. The combination of chlorine, iodine, and trifluoromethyl groups further enhances its reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C10H4ClF3IN |
|---|---|
Molecular Weight |
357.50 g/mol |
IUPAC Name |
1-chloro-4-iodo-6-(trifluoromethyl)isoquinoline |
InChI |
InChI=1S/C10H4ClF3IN/c11-9-6-2-1-5(10(12,13)14)3-7(6)8(15)4-16-9/h1-4H |
InChI Key |
CWEYEQYWHCVTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=CN=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B15330863.png)
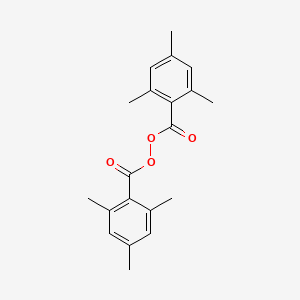
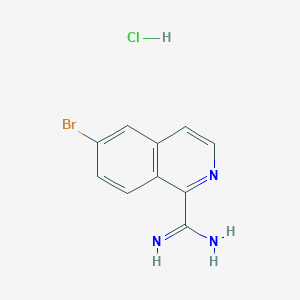
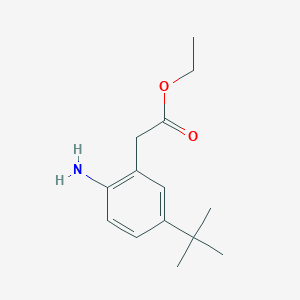
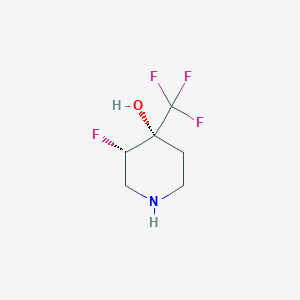
![7-Methoxy-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15330892.png)
![2,4-Bis[4-(tert-butyl)phenyl]-1H-pyrrole](/img/structure/B15330898.png)
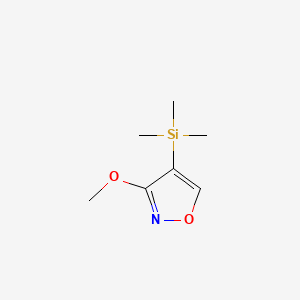

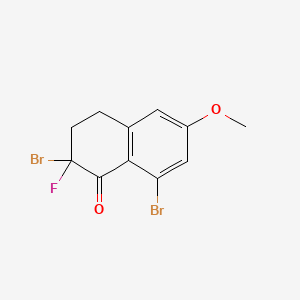
![Ethyl 6-Methoxybenzo[c]isoxazole-3-carboxylate](/img/structure/B15330936.png)
![1-Oxa-9-thiaspiro[5.5]undecan-4-ol](/img/structure/B15330941.png)

![1-Fluoro-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B15330959.png)
